molecular formula C2H3BrO2 B13416447 Bromoacetic Acid-d2

Bromoacetic Acid-d2

Cat. No.: B13416447
M. Wt: 140.96 g/mol
InChI Key: KDPAWGWELVVRCH-DICFDUPASA-N
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Description

Bromoacetic Acid-d2 is a deuterated form of bromoacetic acid, where two hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. Its molecular formula is C2D2HBrO2, and it has a molecular weight of 140.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetic Acid-d2 can be synthesized through the bromination of deuterated acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where deuterated acetic acid reacts with bromine in the presence of a phosphorus catalyst . The reaction proceeds as follows:

CD3CO2D+Br2BrCD2CO2D+HBr\text{CD3CO2D} + \text{Br2} \rightarrow \text{BrCD2CO2D} + \text{HBr} CD3CO2D+Br2→BrCD2CO2D+HBr

Industrial Production Methods

Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of deuterated acetic acid as a starting material is crucial for obtaining the deuterated product.

Chemical Reactions Analysis

Types of Reactions

Bromoacetic Acid-d2 undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form deuterated glycolic acid.

    Reduction Reactions: The compound can be reduced to deuterated acetic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: this compound can be oxidized to deuterated bromoacetic acid derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Hydroxide ions in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed

    Substitution: Deuterated glycolic acid.

    Reduction: Deuterated acetic acid.

    Oxidation: Deuterated bromoacetic acid derivatives.

Scientific Research Applications

Bromoacetic Acid-d2 is widely used in various scientific research fields due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of Bromoacetic Acid-d2 involves its role as an alkylating agent. It can react with nucleophiles, such as amino acids and nucleic acids, by forming covalent bonds. This alkylation process can inhibit enzyme activity and disrupt cellular functions. For example, this compound inhibits pyruvate orthophosphate dikinase, an enzyme involved in photosynthesis, by alkylating its active site .

Comparison with Similar Compounds

Similar Compounds

    Acetic Acid: A simple carboxylic acid with no halogen substitution.

    Fluoroacetic Acid: Contains a fluorine atom instead of bromine.

    Chloroacetic Acid: Contains a chlorine atom instead of bromine.

    Iodoacetic Acid: Contains an iodine atom instead of bromine.

    Tribromoacetic Acid: Contains three bromine atoms.

Uniqueness

Bromoacetic Acid-d2 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry. The presence of deuterium atoms provides distinct spectral properties, allowing for precise tracking and analysis in various research applications .

Properties

Molecular Formula

C2H3BrO2

Molecular Weight

140.96 g/mol

IUPAC Name

2-bromo-2,2-dideuterioacetic acid

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2

InChI Key

KDPAWGWELVVRCH-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)Br

Canonical SMILES

C(C(=O)O)Br

Origin of Product

United States

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